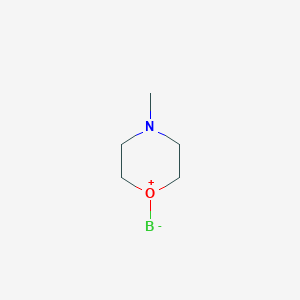

Boran-4-Methylmorpholin-Komplex

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Borane 4-methylmorpholine complex is a useful research compound. Its molecular formula is C5H14BNO and its molecular weight is 114.98. The purity is usually 95%.

BenchChem offers high-quality Borane 4-methylmorpholine complex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Borane 4-methylmorpholine complex including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Charakterisierung und Depolymerisation von Rotalgen-Galaktanen

Boran-4-Methylmorpholin-Komplex wurde bei der Charakterisierung und teilweisen Depolymerisation von Rotalgen-Galaktanen eingesetzt {svg_1}. Er verhindert den Säureabbau von 3,6-Anhydrogalactose-Derivaten, indem er diese zu den entsprechenden 3,6-Anhydro-Galaktitolen reduziert {svg_2}. Diese Methode wird für die vorläufige Charakterisierung der Polysaccharidzusammensetzung von Rotalgenbiomasse empfohlen {svg_3}.

Synthese von sulfatiertem Rotalgen-Galaktan-abgeleitetem Disaccharid-Alditol

Der Komplex wird bei der Synthese von sulfatiertem Rotalgen-Galaktan-abgeleitetem Disaccharid-Alditol verwendet {svg_4} {svg_5} {svg_6}. Dieser Prozess beinhaltet die reduktive Hydrolyse von Galaktanen {svg_7} {svg_8} {svg_9}.

Analyse von sulfatierten Galaktanen aus Rotalgen

This compound wird bei der Analyse von sulfatierten Galaktanen aus Rotalgen durch reduktive Hydrolyse und milde Methanolysis mittels HPLC verwendet {svg_10} {svg_11} {svg_12}.

Markierung von Oligosacchariden für die quantitative Massenspektrometrie

Der Komplex wird als Reagenz zur Markierung von Oligosacchariden für die quantitative Massenspektrometrie verwendet {svg_13} {svg_14} {svg_15}. Dies hilft bei der genauen Messung und Analyse von Oligosacchariden.

Analyse von Zuckermarkern, die mit Bacillus Anthracis-Sporen assoziiert sind

This compound wird bei der Analyse von Zuckermarkern verwendet, die nach der Kultur mit Bacillus anthracis-Sporen assoziiert sind {svg_16} {svg_17} {svg_18}. Dies hilft bei der Identifizierung und Untersuchung dieser Sporen.

Integration in polymere Frameworks

Borankluster, einschließlich des 4-Methylmorpholin-Komplexes, wurden in polymere Frameworks eingeführt {svg_19}. Dies verbessert nicht nur die chemische und thermische Stabilität traditioneller Polymere, sondern verleiht Borankluster-haltigen Polymeren (BCCPs) auch viele spezifische Eigenschaften, wie z. B. Photolumineszenz, chemische Sensorik, Hitzebeständigkeit und Bor-Neutroneneinfangtherapie {svg_20}.

Safety and Hazards

Borane 4-methylmorpholine complex is classified as a flammable solid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Proper personal protective equipment should be used when handling this substance, and it should be used only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

The primary target of the Borane 4-methylmorpholine complex is red algal galactans . These are polysaccharides found in red algae, and they play a crucial role in the structure and function of the algae .

Mode of Action

The Borane 4-methylmorpholine complex interacts with its targets through a process known as reductive hydrolysis . In this process, the complex prevents the acid degradation of 3,6-anhydrogalactose derivatives by reducing them to the corresponding 3,6-anhydro-galactitols . All other monosaccharides are liberated essentially in the non-reduced form .

Biochemical Pathways

The reductive hydrolysis process affects the biochemical pathways of red algal galactans. The Borane 4-methylmorpholine complex gives rise to reduced oligosaccharides having terminal 3,6-anhydrogalactitol residues . This reaction allows for the attribution of unknown galactans to the agar or carrageenan groups . Sulfate groups are substantially retained under partial reductive hydrolysis conditions .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including the route of administration and the physiological characteristics of the organism.

Result of Action

The result of the action of the Borane 4-methylmorpholine complex is the production of reduced oligosaccharides with terminal 3,6-anhydrogalactitol residues . This allows for the characterization of the polysaccharide composition of red algal biomass . The isolation and elucidation of structures of reduced sulfated oligosaccharides may be of great value for the structural analysis of complex red algal galactans .

Biochemische Analyse

Biochemical Properties

Borane 4-methylmorpholine complex plays a significant role in the complete acid hydrolysis of red algal galactans . It prevents the acid degradation of 3,6-anhydrogalactose derivatives by reducing them to the corresponding 3,6-anhydro-galactitols . This interaction with enzymes and other biomolecules is crucial for the characterization and partial depolymerization of red algal galactans .

Molecular Mechanism

At the molecular level, Borane 4-methylmorpholine complex exerts its effects through its interaction with 3,6-anhydrogalactose derivatives during acid hydrolysis . It prevents the acid degradation of these derivatives, thereby influencing the overall reaction process .

Temporal Effects in Laboratory Settings

Over time, Borane 4-methylmorpholine complex continues to influence the hydrolysis of galactans in laboratory settings

Metabolic Pathways

Borane 4-methylmorpholine complex is involved in the metabolic pathway of red algal galactans . It interacts with enzymes during the hydrolysis process, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

InChI |

InChI=1S/C5H11BNO/c1-7-2-4-8(6)5-3-7/h2-5H2,1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWHDWQNDYDWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-][O+]1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733690 |

Source

|

| Record name | PUBCHEM_60145877 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15648-16-5 |

Source

|

| Record name | PUBCHEM_60145877 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of borane 4-methylmorpholine complex in studying red algal polysaccharides?

A: Borane 4-methylmorpholine complex is a powerful tool for characterizing the complex structures of sulfated galactans found in red algae. It facilitates a process called reductive hydrolysis. [, ]

Q2: Can you explain how borane 4-methylmorpholine complex helps differentiate between agar and carrageenan in red algae?

A: While both agar and carrageenan are types of galactans found in red algae, they possess distinct structural features. Borane 4-methylmorpholine complex, combined with a technique called partial reductive hydrolysis, can help differentiate between them. []

- Agar vs. Carrageenan: The key difference lies in the presence and position of sulfate groups and the type of 3,6-anhydrogalactose linkages present. [] Partial reductive hydrolysis, using borane 4-methylmorpholine complex, generates specific oligosaccharide profiles for agar and carrageenan-type galactans. These profiles can then be analyzed using techniques like mass spectrometry and NMR, allowing researchers to identify the type of galactan present in a red algal sample. []

Q3: Is borane 4-methylmorpholine complex used directly on red algal biomass, or is polysaccharide extraction necessary?

A: Research indicates that borane 4-methylmorpholine complex can be employed for the analysis of red algal polysaccharides directly within the biomass. [] This eliminates the need for laborious and potentially time-consuming polysaccharide extraction procedures.

- Direct Biomass Analysis: This approach, termed "reductive hydrolysis of biomass," allows researchers to analyze the polysaccharide composition of red algae in a faster and potentially higher-throughput manner. [] This is particularly useful when screening a large number of algal samples or when dealing with limited sample quantities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)

![3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144045.png)

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)